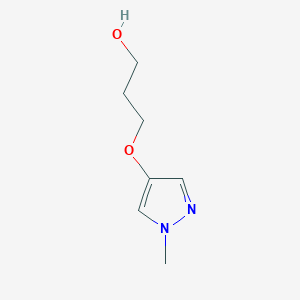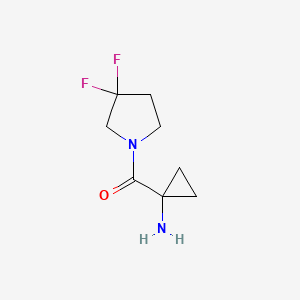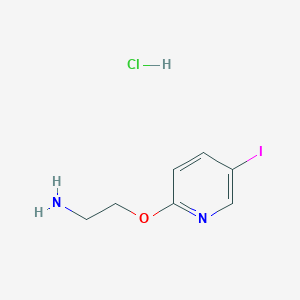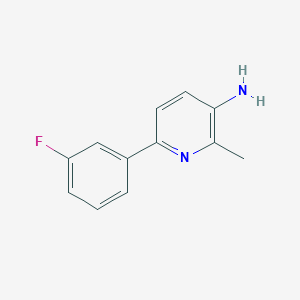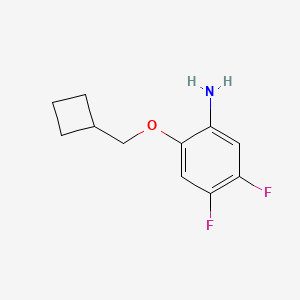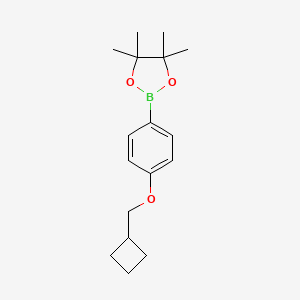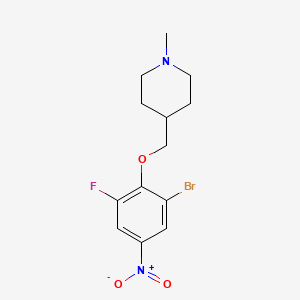
4-(2-Bromo-6-fluoro-4-nitro-phenoxymethyl)-1-methyl-piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Bromo-6-fluoro-4-nitro-phenoxymethyl)-1-methyl-piperidine is a complex organic compound characterized by the presence of bromine, fluorine, and nitro functional groups attached to a phenoxymethyl moiety, which is further connected to a piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromo-6-fluoro-4-nitro-phenoxymethyl)-1-methyl-piperidine typically involves multi-step organic reactions. The starting materials often include 2-bromo-6-fluoro-4-nitrophenol and 1-methylpiperidine. The phenol group is first protected, followed by a nucleophilic substitution reaction to introduce the piperidine moiety. The final deprotection step yields the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of catalysts, are employed to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often used to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Bromo-6-fluoro-4-nitro-phenoxymethyl)-1-methyl-piperidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The bromine atom can be replaced by other nucleophiles through substitution reactions.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogenation catalysts such as palladium on carbon (Pd/C) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like amines or thiols are used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-(2-Amino-6-fluoro-4-nitro-phenoxymethyl)-1-methyl-piperidine.
Reduction: Formation of 4-(2-Bromo-6-fluoro-4-amino-phenoxymethyl)-1-methyl-piperidine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(2-Bromo-6-fluoro-4-nitro-phenoxymethyl)-1-methyl-piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mecanismo De Acción
The mechanism of action of 4-(2-Bromo-6-fluoro-4-nitro-phenoxymethyl)-1-methyl-piperidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like nitro and halogen atoms can influence its reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2-Bromo-6-fluoro-4-nitro-phenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester
- 3-(2-Bromo-6-fluoro-4-nitro-phenoxymethyl)-piperidine
Uniqueness
4-(2-Bromo-6-fluoro-4-nitro-phenoxymethyl)-1-methyl-piperidine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. Its combination of bromine, fluorine, and nitro groups makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C13H16BrFN2O3 |
|---|---|
Peso molecular |
347.18 g/mol |
Nombre IUPAC |
4-[(2-bromo-6-fluoro-4-nitrophenoxy)methyl]-1-methylpiperidine |
InChI |
InChI=1S/C13H16BrFN2O3/c1-16-4-2-9(3-5-16)8-20-13-11(14)6-10(17(18)19)7-12(13)15/h6-7,9H,2-5,8H2,1H3 |
Clave InChI |
OVBBHXSOMZMGIG-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(CC1)COC2=C(C=C(C=C2Br)[N+](=O)[O-])F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


